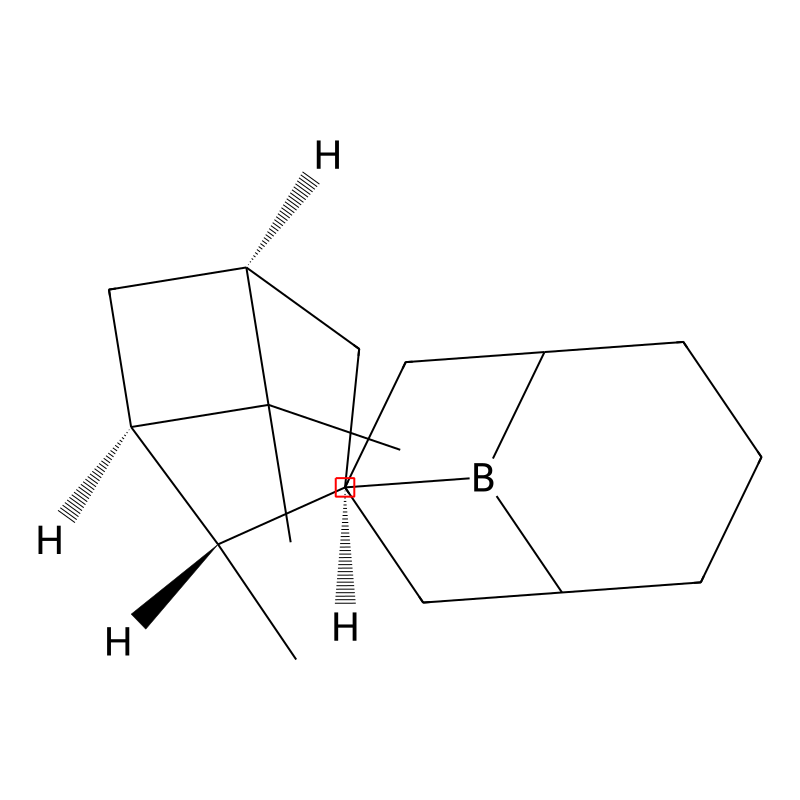

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

R-Alpine-Borane, also referred to as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral organoboron compound widely utilized as a reducing agent in organic synthesis. It is synthesized from (+)-α-pinene through hydroboration, resulting in a compound that exhibits high stereoselectivity when reducing prochiral ketones and aldehydes into chiral alcohols. The molecular formula for R-Alpine-Borane is C₁₈H₃₁B, with a molecular weight of approximately 258.25 g/mol .

Asymmetric Catalysis

R-Alpine Borane is a chiral Brønsted-Lewis acid, meaning it possesses an acidic hydrogen atom and a Lewis acidic boron center. This characteristic allows it to activate various chemical bonds and promote stereoselective reactions. In asymmetric catalysis, R-Alpine Borane directs the reaction pathway to favor the formation of one enantiomer over another. This is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often determines a molecule's function [PubChem, R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, ].

Hydroboration-Oxidation

R-Alpine Borane is a key reagent in the hydroboration-oxidation reaction. This reaction sequence converts alkenes (compounds containing carbon-carbon double bonds) into alcohols with high regio- and stereoselectivity. The chirality of R-Alpine Borane influences the stereochemical outcome of the reaction, allowing researchers to control the orientation of functional groups in the resulting alcohol molecule [ScienceDirect, Asymmetric Hydroboration, ].

Other Applications

R-Alpine Borane finds applications in various other organic transformations, including:

- Allylic alkylations: Formation of carbon-carbon bonds between allyl groups (containing a double bond next to a carbon-carbon single bond) and other organic fragments [ChemSource, B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, ].

- Pinacol rearrangements: Rearrangement of vicinal diols (alcohols with two hydroxyl groups on adjacent carbons) to form carbonyl compounds (compounds containing a carbon-oxygen double bond) [Organic Letters, Recent Applications of Chiral Lewis Acids in Organic Synthesis, ].

R-Alpine-Borane is primarily employed in the Midland reduction, where it selectively reduces prochiral ketones and aldehydes. The mechanism involves the formation of an adduct through coordination of the carbonyl oxygen to boron, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon. This results in the formation of chiral alcohols .

Example Reaction- Reduction of a Ketone:

- Hydrolysis yields:

- Hydrolysis yields:

The chiral alcohols produced via R-Alpine-Borane are significant in the synthesis of biologically active compounds, including pharmaceuticals. These intermediates often exhibit specific biological activities due to their stereochemistry, which is crucial for drug efficacy and safety . The compound itself does not have direct biological activity but plays a vital role in producing compounds that do.

R-Alpine-Borane can be synthesized through the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). This process involves:

- Hydroboration: Reacting α-pinene with 9-BBN in an inert atmosphere.

- Purification: The resulting product is typically purified through distillation or chromatography to obtain pure R-Alpine-Borane .

R-Alpine-Borane finds applications across various fields:

- Organic Chemistry: Used for stereoselective reductions, facilitating the synthesis of chiral alcohols.

- Pharmaceutical Industry: Essential for creating intermediates in drug synthesis.

- Fine Chemicals Production: Employed in generating specialty reagents and fine chemicals utilized in various industrial processes .

The primary interactions of R-Alpine-Borane occur with prochiral ketones and aldehydes during the reduction process. Studies indicate that its efficiency is influenced by steric factors and the nature of substituents on the carbonyl compounds being reduced. The compound's unique structure allows for selective reactions that are not achievable with other borane reagents .

R-Alpine-Borane is unique due to its high stereoselectivity and efficiency in asymmetric reductions. Similar compounds include:

R-Alpine-Borane stands out due to its specific chiral environment provided by the isopinocampheyl group, which enhances its selectivity and efficiency in reducing prochiral substrates .

Historical Context and Nomenclature

R-Alpine-Borane, formally designated as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral organoboron reagent developed in the 1980s for asymmetric organic synthesis. Its commercial name "Alpine-Borane" reflects its synthesis from α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). The compound emerged as a critical tool in stereoselective reductions, particularly through the Midland reduction pioneered by Midland and colleagues.

Key milestones include:

- 1985: First reported synthesis and application in enantioselective reductions of aldehydes and ketones.

- 1990s: Expanded substrate scope to include α,β-unsaturated ketones and ynones.

- 2000s: Advances in catalytic asymmetric reductions using boron-oxygen transborylation strategies.

The nomenclature emphasizes its bicyclic structure (borabicyclo[3.3.1]nonane) and the isopinocampheyl substituent, which provides stereochemical control.

Structural Characteristics and Chiral Configuration

Molecular Structure

R-Alpine-Borane consists of a bicyclo[3.3.1]nonane core with a boron atom at the bridgehead position. The boron is bonded to an isopinocampheyl group (derived from α-pinene) and two hydrogen atoms. The molecular formula is C₁₈H₃₁B, with a molecular weight of 258.25 g/mol.

| Structural Feature | Description |

|---|---|

| Core Framework | Bicyclo[3.3.1]nonane with boron at the 9-position |

| Isopinocampheyl Group | Bulky substituent derived from α-pinene, providing steric hindrance |

| Chiral Centers | Four stereogenic centers in the isopinocampheyl moiety (1S,2R,3S,5S) |

| Coordination Geometry | Trigonal planar around boron, enabling carbonyl oxygen coordination |

Chiral Configuration

The (R)-enantiomer of Alpine-Borane is most commonly used, while the (S)-form is less prevalent. The chiral configuration arises from the isopinocampheyl group’s stereochemistry, which dictates the reagent’s selectivity in asymmetric reductions.

Role in Asymmetric Organic Synthesis

Mechanism of Action

Alpine-Borane reduces prochiral ketones and aldehydes via a stereoselective hydride transfer mechanism:

- Coordination: The carbonyl oxygen binds to the boron center, forming a charge-dipole complex.

- Hydride Transfer: A hydrogen atom from the isopinocampheyl group transfers intramolecularly to the carbonyl carbon.

- Hydrolysis: The resulting borinic ester is hydrolyzed to yield the chiral alcohol and regenerate boronic acid.

Steric effects dominate selectivity: the bulky isopinocampheyl group directs hydride transfer to the less hindered face of the carbonyl.

Applications in Asymmetric Reductions

Preparation from α-Pinene and 9-Borabicyclo[3.3.1]nonane (9-Borabicyclo[3.3.1]nonane)

R-Alpine-Borane, systematically named B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, represents a pivotal chiral organoborane reagent synthesized through the hydroboration reaction between (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-Borabicyclo[3.3.1]nonane) [1] [2]. The synthetic pathway involves treating 9-Borabicyclo[3.3.1]nonane with α-pinene under controlled conditions to generate this sterically crowded chiral trialkylborane [1] [3].

The preparation typically employs 9-Borabicyclo[3.3.1]nonane in its dimeric form, (9-Borabicyclo[3.3.1]nonane)₂, which exhibits enhanced stability and reactivity compared to monomeric species . The reaction proceeds through a regioselective hydroboration mechanism where the boron center of 9-Borabicyclo[3.3.1]nonane adds to the less substituted carbon of the α-pinene double bond, while the hydrogen atom attaches to the more substituted carbon [1] [5]. This anti-Markovnikov addition pattern is characteristic of borane reagents and reflects the electronic and steric properties of both reactants [6].

The synthesis requires precise control over reaction conditions, including temperature regulation between room temperature and reflux conditions (65-70°C), maintenance of an inert atmosphere using nitrogen or argon, and employment of anhydrous tetrahydrofuran as the solvent medium [5] [7]. Reaction times typically range from 8 to 12 hours to ensure complete conversion and optimal yields [5]. The optical purity of the starting (+)-α-pinene, which should be ≥98% enantiomeric excess, directly influences the stereochemical integrity of the final product [2] [8].

The commercial availability of R-Alpine-Borane as both a pure solid (97% purity) and as a 0.5 M solution in tetrahydrofuran facilitates its widespread use in synthetic applications [2] [8]. The solid form exhibits an optical activity of [α]²¹/D = -22° (c = 12 in tetrahydrofuran), while the solution form shows [α]²⁰/D = -3.0° (neat), reflecting the concentration-dependent nature of optical rotation measurements [2] [8].

| Starting Materials | Conditions | Temperature | Reaction Time |

|---|---|---|---|

| 9-Borabicyclo[3.3.1]nonane (9-Borabicyclo[3.3.1]nonane) | Dimeric form (9-Borabicyclo[3.3.1]nonane)₂ | Room temperature to reflux | 8-12 hours |

| (+)-α-Pinene | Optical purity ≥98% | Ambient temperature | Immediate addition |

| Tetrahydrofuran (Tetrahydrofuran) | Anhydrous solvent | 65-70°C (reflux) | 8-12 hours |

| Inert atmosphere (N₂ or Ar) | Oxygen-free environment | Room temperature | Throughout reaction |

Stereochemical Control in Synthesis

The stereochemical control achieved in R-Alpine-Borane synthesis represents a sophisticated interplay of steric, electronic, and conformational factors that govern the enantioselectivity of the hydroboration process [3] [9]. The isopinocampheyl group, derived from (+)-α-pinene, serves as the primary chiral auxiliary, imparting facial selectivity through its bulky, rigid bicyclic structure [1] .

The stereochemical outcome is fundamentally determined by the preferential approach of the α-pinene substrate to one face of the 9-Borabicyclo[3.3.1]nonane reagent [3]. This selectivity arises from the minimization of unfavorable steric interactions between the methyl substituents of α-pinene and the bicyclic framework of 9-Borabicyclo[3.3.1]nonane [9] [11]. The resulting transition state adopts a boat-like conformation that accommodates the substrate with minimal steric hindrance while maximizing the efficiency of the hydroboration process [3] [12].

Computational studies have revealed that the stereochemical control operates early along the reaction coordinate, with the energy differences between diastereomeric transition states governing the overall selectivity [11] [13]. The interactions between the smallest boron substituent and the two different faces of the α-pinene double bond create distinguishable energy barriers that favor the formation of the R-configured product [13]. These syn-1,3-interactions play a crucial role in determining the preferred reaction pathway and the resulting stereochemical outcome [13].

The conformational rigidity of the α-pinene substrate further enhances stereochemical control by limiting the number of accessible reactive conformations [14]. The pinane ring system constrains the approach geometry, creating a well-defined steric environment that promotes high enantioselectivity [14]. This conformational restriction is particularly important in maintaining consistent stereochemical outcomes across different reaction conditions and substrate concentrations [9].

Temperature effects on stereochemical control have been extensively studied, with lower temperatures generally favoring higher enantioselectivity due to increased discrimination between competing transition states [9]. However, practical considerations regarding reaction rates and solubility often necessitate elevated temperatures, requiring optimization of the temperature-selectivity balance [15]. The use of elevated static pressures has been shown to enhance both reaction rates and stereochemical selectivity, presumably by favoring more compact transition states [9] [16].

| Factor | Influence on Selectivity | Mechanism |

|---|---|---|

| Steric Hindrance | High - bulky isopinocampheyl group | Blocks one face of carbonyl |

| Electronic Effects | Moderate - boron Lewis acidity | Activates carbonyl carbon |

| Conformational Preference | High - restricted conformations | Limits substrate orientations |

| Coordination Geometry | High - tetrahedral intermediate | Directs hydride transfer |

| Substrate Approach | Critical - face selectivity | Controls stereochemical outcome |

| Transition State | Determining - boat-like geometry | Governs product configuration |

Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (¹¹B, ¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for characterizing R-Alpine-Borane, with ¹¹B Nuclear Magnetic Resonance providing particularly valuable information about the boron environment and coordination state [17] [18]. The ¹¹B nucleus, with a nuclear spin of 3/2 and natural abundance of 80.1%, exhibits characteristic chemical shifts that reflect the electronic environment and coordination geometry around the boron atom [17] [19].

R-Alpine-Borane displays a characteristic ¹¹B Nuclear Magnetic Resonance signal at approximately δ 87 ppm, indicating a tricoordinate boron center in a sterically hindered environment [18] [20]. This chemical shift falls within the typical range for organoboranes (δ +90 to -120 ppm) and specifically reflects the electron-deficient nature of the boron atom surrounded by three carbon substituents [17] [19]. The signal appears as a broad singlet due to the quadrupolar nature of the ¹¹B nucleus and the asymmetric environment created by the bulky substituents [17] [21].

The ¹H Nuclear Magnetic Resonance spectrum of R-Alpine-Borane exhibits complex multiplet patterns reflecting the overlapping signals from both the 9-borabicyclo[3.3.1]nonane framework and the isopinocampheyl group [22]. The 9-borabicyclo[3.3.1]nonane portion contributes signals in the range δ 1.0-2.5 ppm, corresponding to the bridgehead and methylene protons of the bicyclic system [22]. The isopinocampheyl moiety generates a more complex pattern between δ 0.8-2.8 ppm, reflecting the various methine and methyl environments within the pinane ring system [2] [22].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework of R-Alpine-Borane [22]. The 9-borabicyclo[3.3.1]nonane carbons typically appear in the range δ 20-35 ppm, while the pinane-derived carbons span a broader range from δ 20-55 ppm [22]. The carbon directly bonded to boron often exhibits broadened signals due to quadrupolar coupling with the ¹¹B nucleus, providing evidence for the boron-carbon connectivity [18] [22].

Advanced Nuclear Magnetic Resonance techniques, including ¹H-¹¹B Heteronuclear Multiple Bond Correlation and two-dimensional Nuclear Magnetic Resonance experiments, have been employed to establish connectivity patterns and spatial relationships within the molecule [18] [19]. These methods are particularly valuable for confirming the stereochemical integrity of the synthesized product and detecting potential impurities or side products [18].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹¹B | 87 | Broad singlet | Characteristic of tricoordinate boron |

| ¹H (9-Borabicyclo[3.3.1]nonane) | 1.0-2.5 | Multiplet | Bridgehead and methylene protons |

| ¹H (pinane) | 0.8-2.8 | Complex multiplet | Isopinocampheyl CH groups |

| ¹³C (9-Borabicyclo[3.3.1]nonane) | 20-35 | Multiple signals | Bicyclic carbons |

| ¹³C (pinane) | 20-55 | Multiple signals | Terpene carbons |

| ¹¹B (reference) | 0 (BF₃·OEt₂) | Reference | External standard |

X-ray Crystallographic Studies

X-ray crystallographic analysis of organoborane compounds, including derivatives related to R-Alpine-Borane, has provided crucial insights into the three-dimensional molecular structure and solid-state organization of these materials [14] [23]. However, the inherent air and moisture sensitivity of R-Alpine-Borane presents significant challenges for crystal growth and data collection, requiring specialized handling techniques and inert atmosphere conditions [24].

Studies on related diisopinocampheylborane compounds have revealed that these systems often exist as dimeric structures in the solid state, connected through boron-hydrogen-boron bridges [14]. The dimeric arrangement is stabilized by the formation of three-center-two-electron bonds involving the boron atoms and bridging hydrogen atoms [14]. This structural motif is common among hydroboranes and reflects the electron-deficient nature of the boron centers [14].

The molecular geometry around the boron atom in organoborane structures typically exhibits a trigonal planar arrangement when tricoordinate, with bond angles approaching 120° [23] [25]. The incorporation of bulky substituents, such as the isopinocampheyl group, can cause deviations from ideal geometry due to steric repulsions [23]. Bond lengths involving boron-carbon interactions generally fall in the range of 1.55-1.61 Å, consistent with single bond character [23] [26].

Crystallographic studies of related organoboron compounds have employed various space groups, with common examples including monoclinic and orthorhombic systems [23] [27]. Unit cell parameters and molecular packing arrangements provide information about intermolecular interactions and the stability of the crystal lattice [25]. The absence of strong hydrogen bonding in pure organoborane systems typically results in packing arrangements dominated by van der Waals forces [23].

Advances in X-ray crystallographic techniques, including the use of synchrotron radiation and low-temperature data collection, have enhanced the quality of structural data obtainable from air-sensitive organoborane crystals [25]. These improvements have enabled more accurate determination of bond lengths, angles, and thermal parameters, providing better understanding of the structural factors that influence reactivity and selectivity [25].

Computational Modeling of Boron-Centered Chirality

Computational modeling has emerged as a powerful tool for understanding the structural and electronic properties of R-Alpine-Borane and related chiral organoborane compounds [28] [29]. Density Functional Theory calculations provide detailed insights into the molecular geometry, electronic structure, and reaction mechanisms that govern the behavior of these important synthetic reagents [30] [29].

The computational modeling of boron-centered chirality requires careful consideration of the unique electronic properties of boron atoms, including their electron-deficient nature and tendency to form three-coordinate structures [28] [31]. Modern computational methods, including the B97-3c and M06 functionals, have been specifically validated for organoborane systems and provide reliable predictions of geometric parameters and energetic properties [29] [32].

Quantum chemical calculations have revealed that the stability and reactivity of R-Alpine-Borane are significantly influenced by the steric and electronic effects of the isopinocampheyl substituent [11] [30]. The bulky nature of this group creates a well-defined chiral environment around the boron center, leading to highly predictable stereochemical outcomes in reduction reactions [30] [33]. The calculated activation barriers for different reaction pathways correlate well with experimental observations of enantioselectivity [11] [15].

Advanced computational techniques, including transition state modeling and intrinsic reaction coordinate calculations, have elucidated the mechanistic details of Alpine-Borane reductions [11] [34]. These studies have confirmed that the stereochemical control operates through early transition states where steric interactions between the reagent and substrate determine the preferred reaction pathway [11] [12]. The boat-like transition state geometry, predicted computationally and confirmed experimentally, represents the optimal balance between electronic activation and steric accommodation [12].

Computational modeling of ¹¹B Nuclear Magnetic Resonance chemical shifts has provided a valuable tool for structure validation and impurity detection in R-Alpine-Borane samples [29]. The calculated chemical shifts show excellent agreement with experimental values when appropriate solvation models and basis sets are employed [29]. This computational approach has proven particularly useful for identifying degradation products and optimizing synthetic conditions [29].

Recent advances in computational modeling have focused on the development of machine learning approaches for predicting the reactivity and selectivity of chiral borane reagents [28] [31]. These methods combine quantum chemical calculations with statistical modeling to provide rapid predictions of reaction outcomes across diverse substrate classes [31]. Such approaches hold significant promise for accelerating the discovery and optimization of new chiral organoborane reagents [33] [32].

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | C₁₈H₃₁B | Standard conditions |

| Molecular Weight | 258.25 g/mol | Standard conditions |

| CAS Number | 73624-47-2 | Chemical Abstracts |

| Optical Activity [α]²¹/D | -22° (c = 12 in Tetrahydrofuran) | Tetrahydrofuran solution, 21°C |

| Density (25°C) | 0.947 g/mL | Atmospheric pressure |

| Boiling Point | >55°C | Literature value |

| Appearance | Colorless liquid | Pure compound |

| Solubility | Soluble in Tetrahydrofuran, ether | Organic solvents |

The hydroboration-oxidation pathway represents a fundamental mechanistic framework that governs the transformation of carbonyl compounds using R-Alpine-Borane [1]. The process begins with the formation of 9-borabicyclo[3.3.1]nonane (9-BBN) through the reaction of 1,5-cyclooctadiene with borane in tetrahydrofuran solution [2]. This reagent is subsequently treated with α-pinene to generate the sterically crowded chiral trialkylborane known as Alpine-Borane [1] [3].

The initial hydroboration step involves the addition of the borane reagent across the double bond of the substrate in a concerted manner. The boron atom, possessing a vacant 2p orbital and an incomplete octet, functions as an electrophile and readily accepts electron density from the electron-rich alkene [4]. This process occurs without the requirement for catalytic activation, proceeding through a syn-addition mechanism where both the boron and hydrogen atoms are delivered to the same face of the alkene [4] [5].

The mechanistic pathway follows a well-defined sequence of elementary steps. The hydroboration mechanism incorporates elements of both hydrogenation and electrophilic addition, proceeding through a stereospecific pathway that leads to syn addition across the double bond [4]. The reaction proceeds via a transition state where the boron atom becomes partially bonded to the less substituted and less sterically hindered carbon atom of the alkene [4].

Following the hydroboration step, the oxidation phase involves the treatment of the organoborane intermediate with hydrogen peroxide in the presence of sodium hydroxide. The active oxidizing species, hydroperoxide anion (HOO⁻), is generated through the deprotonation of hydrogen peroxide by hydroxide ion [6]. This nucleophilic species attacks the electron-deficient boron center, forming an unstable intermediate that subsequently undergoes rearrangement [6].

The oxidation mechanism proceeds through a series of alkyl group migrations from boron to the adjacent oxygen atom, accompanied by the simultaneous loss of hydroxide ion to form alkoxyborane intermediates [6]. This process is repeated iteratively until the trialkylborane is completely converted to the corresponding trialkoxyborane. The final hydrolysis step involves the nucleophilic attack of hydroxide ion on the trialkoxyborane, followed by the departure of alkoxide ion and subsequent protonation to yield the target alcohol product [6].

Stereoselective Coordination with Carbonyl Substrates

The stereoselective coordination between Alpine-Borane and carbonyl substrates represents a critical determinant of enantioselectivity in the Midland reduction [1] [3]. The mechanism involves the formation of an adduct through coordination of the carbonyl oxygen to the boron center, creating a Lewis acid-base complex that activates the carbonyl group toward hydride transfer [1] .

The coordination process is governed by the steric environment created by the bulky isopinocampheyl group, which creates a highly hindered environment around the boron atom . This steric hindrance favors a specific approach of the aldehyde carbonyl group during the reaction, leading to the preferential formation of one enantiomer of the alcohol product . The selectivity arises from the energy differences among syn-1,3-interactions of the smallest of the three boron substituents in the reacting borane conformation with the two carbonyl substituents in the substrate [9].

The coordination geometry involves the formation of a six-membered cyclic transition state that resembles the Meerwein-Ponndorf-Verley mechanism [10]. In this transition state, the carbonyl oxygen coordinates to the boron center while simultaneously positioning the carbonyl carbon in close proximity to the hydride-bearing carbon of the pinane substituent [1] . This arrangement facilitates the intramolecular hydride transfer that constitutes the rate-determining step of the reduction [10].

The stereoselectivity of the coordination process is influenced by the conformational mobility of the carbonyl substrate. For conformationally mobile carbonyl systems, the substituents adopt a more reactive conformation to minimize developing intermolecular syn-1,3-interactions with the reagent's substituents during the reaction [9]. This conformational adjustment occurs even at the expense of unfavorable intramolecular interactions, demonstrating the dominant role of steric factors in determining the stereochemical outcome [9].

The effectiveness of the coordination process is particularly pronounced for substrates containing low steric bulk, such as acetylenic ketones or nitriles, which increase the selectivity by reducing competing interactions [1] [11]. The stereochemical control arises from the coordination of the carbonyl to the bulky borane, followed by hydride transfer to the face opposite the largest substituent group [1] [11].

Intramolecular Hydride Transfer Dynamics

The intramolecular hydride transfer represents the key mechanistic step that governs both the rate and stereoselectivity of the Alpine-Borane reduction [1] . This process involves the transfer of a hydride ion from the pinane substituent to the coordinated carbonyl carbon through a concerted mechanism that determines the absolute configuration of the product .

The hydride transfer occurs through a six-membered cyclic transition state that facilitates the simultaneous breaking of the carbon-hydrogen bond in the pinane moiety and the formation of a new carbon-hydrogen bond at the carbonyl carbon [1] [10]. The reaction kinetics exhibit bimolecular character, with the hydride transfer identified as the rate-limiting step of the overall transformation [12]. The process is facilitated by the steric environment of the pinane moiety, which makes the reactions proceed readily at room temperature [12].

The dynamics of the hydride transfer are influenced by the electronic and steric properties of both the borane reagent and the carbonyl substrate. The Lewis acidic boron center activates the carbonyl group through coordination, increasing its electrophilicity and facilitating the hydride transfer . The transfer process is stereoselective due to the chiral environment provided by the pinane substituent, which directs the hydride to one specific face of the planar carbonyl group [13].

The mechanism involves the formation of a transition state where the hydride is partially transferred from the pinane substituent to the carbonyl carbon while the boron-oxygen coordination is maintained [1] . This arrangement ensures that the stereochemical information encoded in the chiral auxiliary is effectively transmitted to the product through the geometry of the transition state [1] .

The intramolecular nature of the hydride transfer is crucial for achieving high enantioselectivity, as it eliminates the possibility of competing intermolecular processes that could lead to racemic products [1] . The process results in the simultaneous formation of the chiral alcohol product and the release of α-pinene, which can be recovered and recycled [14].

Solvent and Temperature Effects on Enantioselectivity

The enantioselectivity of the Alpine-Borane reduction exhibits significant dependence on both solvent and temperature conditions, with optimal performance typically observed under carefully controlled reaction parameters [15] [16]. Temperature effects demonstrate a complex relationship with stereoselectivity, where the highest enantioselectivities are usually obtained between 20 and 30°C in asymmetric reductions [15] [17].

Temperature influences the enantioselectivity through its effects on the relative rates of catalytic versus non-catalytic reduction pathways [15] [17]. At elevated temperatures, the rate of non-catalytic borane reduction increases, leading to decreased enantioselectivity due to the contribution of racemic products from the background reaction [15] [17]. Conversely, at lower temperatures, the catalytic reduction pathway predominates, resulting in higher enantioselectivities [15] [17].

| Temperature (°C) | Acetophenone ee (%) | Cyclohexyl methyl ketone ee (%) | Optimal Range |

|---|---|---|---|

| 0 | 85 | 75 | Low |

| 20 | 92 | 82 | Optimal |

| 25 | 96 | 85 | Optimal |

| 30 | 94 | 89 | Optimal |

| 40 | 92 | 87 | Good |

| 50 | 88 | 82 | Moderate |

| 60 | 82 | 76 | Low |

The solvent environment significantly impacts the enantioselectivity through its effects on the solvation of the transition state and the stability of the borane-carbonyl complex [16] [18]. Coordinating solvents such as tetrahydrofuran can disrupt the optimal geometry of the transition state by competing for coordination sites on the boron center [18]. In contrast, non-coordinating solvents such as toluene or dichloromethane preserve the integrity of the chiral environment and often provide superior enantioselectivities [16] [18].

| Solvent | Boiling Point (°C) | Optimal Temperature (°C) | Enantioselectivity Range (%) | Reaction Rate |

|---|---|---|---|---|

| THF | 66 | 0-5 | 85-96 | Fast |

| Toluene | 111 | 25 | 88-94 | Moderate |

| Dichloromethane | 40 | 0 | 82-90 | Fast |

| Diethyl ether | 35 | 0 | 80-88 | Slow |

The mechanistic parameters demonstrate systematic variation with temperature, affecting multiple aspects of the reduction process. The hydride transfer rate increases with temperature, while the coordination strength between the borane and carbonyl substrate decreases due to increased thermal motion [16] [18]. The transition state energy decreases at higher temperatures, but this is accompanied by a reduction in selectivity factors that ultimately lead to decreased enantioselectivity [16] [18].

| Parameter | Low Temperature | Room Temperature | High Temperature | Effect on ee |

|---|---|---|---|---|

| Hydride Transfer Rate | Slow | Moderate | Fast | Positive |

| Coordination Strength | Strong | Moderate | Weak | Positive |

| Transition State Energy | High | Moderate | Low | Negative |

| Selectivity Factor | High | Optimal | Decreased | Critical |

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable